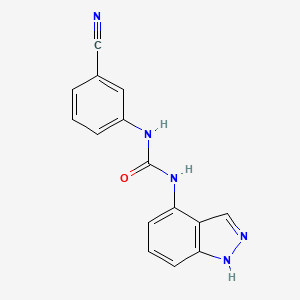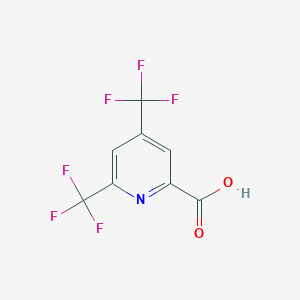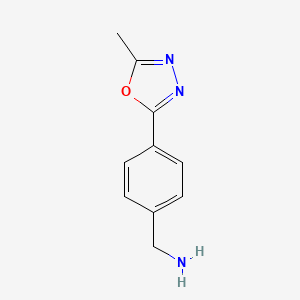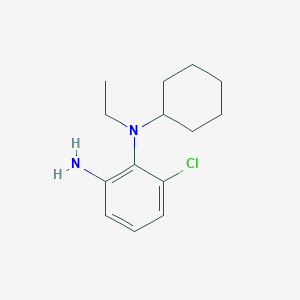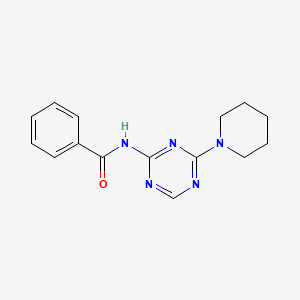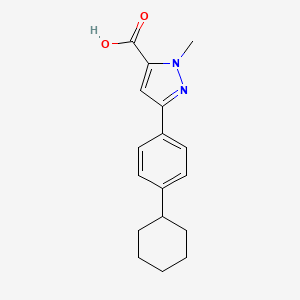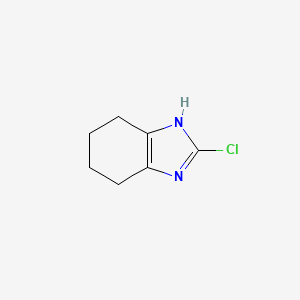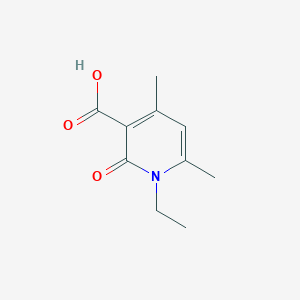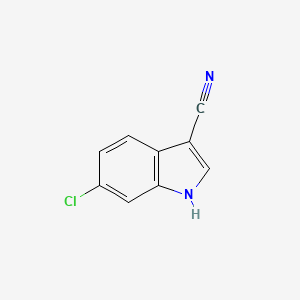
6-Chloro-1H-indole-3-carbonitrile
Vue d'ensemble
Description
6-Chloro-1H-indole-3-carbonitrile is a chemical compound with the CAS Number: 194490-17-0 . It has a molecular weight of 176.6 .
Synthesis Analysis
The synthesis of this compound and its derivatives are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules . This method decreases the deployment of solvents and energy essential for the purification of intermediates . In contrast to classical stepwise synthesis, MCRs are generally high-yielding, operationally friendly, time- and cost-effective .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H5ClN2/c10-7-1-2-8-6 (4-11)5-12-9 (8)3-7/h1-3,5,12H . The structure can also be viewed using Java or Javascript .Chemical Reactions Analysis
This compound can react with dimethyldisulfane to get 6-chloro- (3-thiomethyl)-indole .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dry environment at a temperature between 2-8°C .Applications De Recherche Scientifique
Synthesis and Chemical Applications
Synthesis Innovations and Reactions The versatility of 6-Chloro-1H-indole-3-carbonitrile and related compounds is evident in their utility in various synthetic reactions. For instance, triphenylphosphine reacts with certain benzonitriles to yield 3-aminoindole-2-carbonitriles and related compounds, showcasing the compound's potential in creating intricate molecular structures (Michaelidou & Koutentis, 2009). Furthermore, the synthesis of 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives as potential PDE4 inhibitors, through a C-C bond-forming reaction, highlights its relevance in medicinal chemistry (Kumar et al., 2012). Moreover, the one-pot synthesis of tetrazolopyrimidine-6-carbonitrile compounds demonstrates the compound's applicability in the creation of anticancer agents (Radwan et al., 2020).
Chemical Reactions and Properties A study on the conversion of ω-Chloroketone in the synthesis of Vilazodone, utilizing a continuous flow process, indicates the significance of this compound in optimizing chemical processes for better yield and purity (Karadeolian et al., 2018). Furthermore, the Rh(iii)-catalyzed annulation of arylindoles with α-diazo carbonyl compounds for the synthesis of benzo[a]carbazoles showcases the compound's utility in complex molecular syntheses (Li et al., 2017).
Material Science and Other Applications
Antifouling and Material Properties Research exploring the incorporation of an indole derivative into acrylic metal salt resins for antifouling applications reveals the compound's potential in creating materials with specialized properties, such as inhibiting algae attachment and bacterial growth (Chunhua et al., 2020). This indicates the broader applicability of this compound in material science, beyond its chemical synthesis and pharmaceutical applications.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Indole derivatives, which include 6-chloro-1h-indole-3-carbonitrile, have been found to bind with high affinity to multiple receptors . These compounds have shown clinical and biological applications, indicating their interaction with various biological targets .
Mode of Action
It is believed that this compound exerts its pharmacological effects by inhibiting the activity of specific enzymes or receptors in the body. For example, some studies have shown that similar compounds can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the inflammatory response.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with and affect multiple biochemical pathways.
Result of Action
Indole derivatives have shown diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
6-Chloro-1H-indole-3-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with multiple enzymes and proteins. One of the key interactions is with protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups. This interaction can lead to the modulation of various signaling pathways within the cell . Additionally, this compound has been shown to inhibit certain enzymes, such as DYRK1A, which is involved in neurological processes . These interactions highlight the compound’s potential in regulating biochemical pathways and influencing cellular functions.
Cellular Effects
The effects of this compound on cells are diverse and can impact various cellular processes. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of protein kinases, leading to changes in cell signaling and gene expression . Additionally, this compound has been shown to affect cellular metabolism by interacting with enzymes involved in metabolic pathways . These effects can result in alterations in cell function, including changes in cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. The compound can bind to the active sites of enzymes, leading to inhibition or activation of their activity . For example, its interaction with DYRK1A results in the inhibition of this enzyme, which can affect neurological processes . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins . These molecular interactions underline the compound’s ability to exert its effects at the biochemical level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound has been observed to result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have therapeutic effects, such as modulation of signaling pathways and inhibition of specific enzymes . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating the activity of key enzymes in metabolic pathways . For example, its interaction with protein kinases can affect the phosphorylation status of metabolic enzymes, leading to changes in their activity and, consequently, in metabolic flux . These interactions underscore the compound’s role in regulating cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Additionally, binding proteins can facilitate the localization and accumulation of this compound in specific tissues, influencing its biological activity . These transport and distribution mechanisms are crucial for the compound’s effectiveness in biochemical and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the cytoplasm or other organelles, where it can modulate enzymatic activity and metabolic processes . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
6-chloro-1H-indole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-3,5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDCXNREKOGGFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652991 | |
| Record name | 6-Chloro-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
194490-17-0 | |
| Record name | 6-Chloro-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4-[1,2,3]Trazol-1-yl-phenyl)-methanol](/img/structure/B1415096.png)
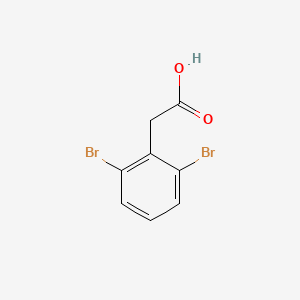
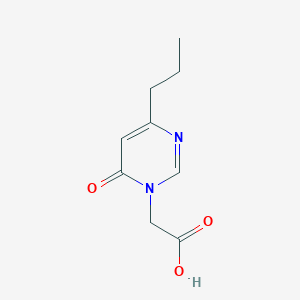
![Methyl 2-[8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetate](/img/structure/B1415103.png)
